2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide
Description
The compound 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide features a pyrimidinone core substituted with a 4-ethoxyphenyl group at position 4 and an acetamide-linked 2-phenylthiazole moiety. This structure combines pharmacophoric elements of pyrimidinones (known for hydrogen-bonding capabilities) and thiazoles (implicated in kinase inhibition and antimicrobial activity) .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-2-31-20-10-8-17(9-11-20)21-12-23(30)28(16-26-21)14-22(29)25-13-19-15-32-24(27-19)18-6-4-3-5-7-18/h3-12,15-16H,2,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADSQDJTRIHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide is a novel derivative with potential biological activity, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H22N4O3S
- Molecular Weight : 446.53 g/mol
- CAS Number : 1226458-85-0
The biological activity of this compound is attributed to its structural components, which include a pyrimidine ring and thiazole moiety. These elements are known for their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives incorporating thiazole and pyrimidine rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer activity of thiazole derivatives, compounds were tested against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting that the compound may similarly induce cytotoxic effects in cancer cells through apoptosis pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | C6 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound's thiazole component is also associated with notable antimicrobial properties. Research has shown that thiazole derivatives possess activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study 2: Antimicrobial Evaluation
A recent evaluation of thiazole derivatives indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be comparable to standard antibiotics like levofloxacin, highlighting the potential use of this compound in treating bacterial infections .
| Bacterial Strain | MIC (µg/mL) | Standard (Levofloxacin) |
|---|---|---|
| Staphylococcus aureus | 10 | 15 |
| Escherichia coli | 12 | 15 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine and thiazole rings can significantly influence potency and selectivity against specific targets. For example, modifications that enhance lipophilicity or steric hindrance may improve cellular uptake and bioavailability.
Comparison with Similar Compounds
Structural Analogues
a. 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18)
- Structure: Differs by a thioether linkage between the pyrimidinone and thiazole instead of an oxygen bridge.
- Synthesis: Achieved via alkylation of 6-aminothiouracil with N-(4-acetylphenyl)-2-chloroacetamide under basic conditions (86% yield) .
- Thioether derivatives often exhibit enhanced metabolic stability but may face oxidation risks .
b. N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I)
- Structure: Contains a thiazolidinone ring instead of pyrimidinone and exists as a tautomeric mixture (1:1 ratio of imino and amino forms) .
- Key Differences: Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, whereas pyrimidinones are more commonly linked to antiviral or anticancer effects. Tautomerism in 3c-I may reduce structural predictability compared to the target compound’s stable pyrimidinone core .
c. Quinoline-Based Acetamides (e.g., Patent Compounds in )
- Structure: Feature quinoline and piperidine moieties instead of pyrimidinone-thiazole.
- Key Differences: Quinoline derivatives often target topoisomerases or intercalate DNA, suggesting divergent mechanisms compared to pyrimidinone-thiazole hybrids. Larger molecular weight (e.g., ~700 Da for goxalapladib in ) may limit bioavailability relative to the target compound (~450 Da estimated) .
Physicochemical Properties
- Lipophilicity :
- Tautomerism/Stability: Unlike thiazolidinone derivatives (e.g., 3c-I), the pyrimidinone core is less prone to tautomerism, enhancing structural integrity .
Pharmacological Implications (Inferred)
- Pyrimidinone-Thiazole Hybrids: These structures are associated with kinase inhibition (e.g., cyclin-dependent kinases) and antimicrobial activity due to heterocyclic π-π stacking and hydrogen-bonding motifs .
- Thioether vs. Oxygen Linkages : Thioethers (e.g., Compound 18) may exhibit stronger enzyme binding via sulfur-mediated hydrophobic interactions, whereas oxygen bridges favor solubility and metabolic clearance .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
The compound can be synthesized via multi-step reactions, including condensation, substitution, and amide coupling. Key steps involve introducing the ethoxyphenyl and phenylthiazole groups to the pyrimidinone core. Optimization requires precise control of reaction conditions:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Catalysts : Use triethylamine or DMAP to accelerate nucleophilic substitutions . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95% purity threshold) .
Q. How should researchers characterize the compound’s structure and purity?
Employ a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify substituent integration and carbon environments (e.g., pyrimidinone carbonyl at ~165 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and stability under acidic/basic conditions .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
- Antimicrobial activity : Conduct broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
Discrepancies may arise from pharmacokinetic limitations (e.g., poor bioavailability). Mitigate via:
Q. How can computational modeling guide target identification and binding mode analysis?
Utilize molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target prediction : Screen against databases (PDB, ChEMBL) using the compound’s pharmacophores (pyrimidinone, thiazole) .
- Docking studies : Align the compound with kinase ATP-binding pockets (e.g., EGFR) to assess hydrogen bonding and hydrophobic interactions .
- Free energy calculations : Compute binding affinities (MM-PBSA) to rank potential targets .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?
Select models based on target pathways:
- Cancer : Xenograft models (e.g., HT-29 colorectal tumors) with biweekly dosing (10–50 mg/kg) .
- Inflammation : Murine LPS-induced sepsis models, monitoring cytokine levels (IL-6, TNF-α) .
- Toxicity : Assess hepatorenal function (ALT, creatinine) and histopathology post-treatment .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
